2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
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Overview
Description
“2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide” is a complex organic compound that features a benzoxazole ring, a pyridine ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide” typically involves multiple steps:
Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzoxazole ring is then reacted with a thiol to introduce the sulfanyl group.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting an appropriate acyl hydrazine with the intermediate compound.
Schiff Base Formation: Finally, the pyridine ring is introduced through a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts.
Material Science:
Biology
Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents.
Anticancer Activity: Research may explore its potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being studied. For example:
Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with essential enzymes.
Anticancer Activity: It could inhibit cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the pyridine ring.
N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide: Lacks the benzoxazole ring.
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazone: Similar structure but with a different functional group.
Uniqueness
The unique combination of the benzoxazole ring, sulfanyl group, pyridine ring, and acetohydrazide moiety may confer specific biological activities or chemical reactivity not seen in the similar compounds listed above.
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-11(12-5-4-8-17-9-12)19-20-15(21)10-23-16-18-13-6-2-3-7-14(13)22-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
GDQYMMRNNGEMIP-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CN=CC=C3 |
Origin of Product |
United States |
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